Cas no 1260-05-5 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI))
1260-05-5 structure
Product Name:1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
Numéro CAS:1260-05-5
Le MF:C32H52O3
Mégawatts:484.753490447998
CID:164973
PubChem ID:91895435
Update Time:2025-04-19
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,...
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6
- PHLEGMANOL C
- 3-Epi-O-Acetyl-21-serratenediol
- Epipinoresinol methyl ether
- philligenin
- Phillygenol
- phylligenin
- sylvatesmin
- [ "" ]
- AKOS032962280
- FS-10273
- C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
- 1260-05-5
- DTXSID401098288
- 21-epi-Serratenediol 3-acetate; 21-Hydroxyserrat-14-en-3-yl acetate
- [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
- 1H-Cyclohepta[1,2-a:5,4-aa(2)]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
-
- Piscine à noyau: 1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1
- La clé Inchi: JTMRPEBSVBAWGS-UFEYJMCTSA-N
- Sourire: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)CC4=CC[C@H]5C(C)(C)[C@@H](CC[C@]5(C)[C@H]4CC[C@H]23)O)C1(C)C
Propriétés calculées
- Qualité précise: 484.39200
- Masse isotopique unique: 484.392
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 2
- Complexité: 901
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5A^2
- Le xlogp3: 8.1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.1±0.1 g/cm3
- Point d'ébullition: 543.1±50.0 °C at 760 mmHg
- Point d'éclair: 196.5±22.9 °C
- Le PSA: 46.53000
- Le LogP: 7.71050
- Pression de vapeur: 0.0±3.3 mmHg at 25°C
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4763-1 mg |
Phlegmanol C |
1260-05-5 | 1mg |
¥2675.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P50180-5mg |
Phlegmanol C |
1260-05-5 | 5mg |
¥5280.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4763-5 mg |
Phlegmanol C |
1260-05-5 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN4763-1 mL * 10 mM (in DMSO) |
Phlegmanol C |
1260-05-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4763-5mg |
Phlegmanol C |
1260-05-5 | 5mg |
¥ 3710 | 2024-07-19 | ||
| A2B Chem LLC | AE41548-5mg |
C(14a)-Homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate |
1260-05-5 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4763-1 ml * 10 mm |
Phlegmanol C |
1260-05-5 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Littérature connexe
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
1260-05-5 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif